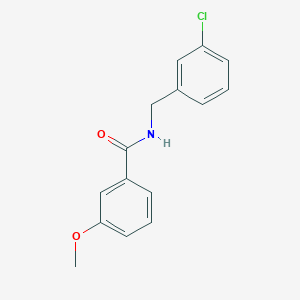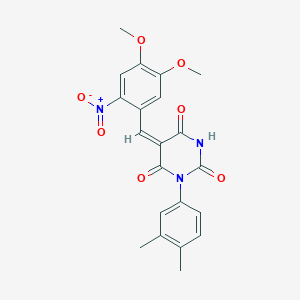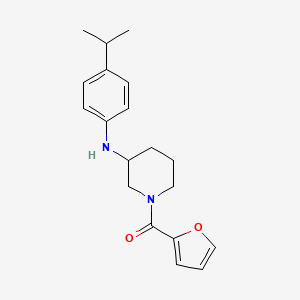
N-(3-chlorobenzyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-3-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that selectively targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(3-chlorobenzyl)-3-methoxybenzamide selectively inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases. This binding prevents the activation of STAT proteins, which are downstream effectors of JAK kinases. As a result, the transcription of genes involved in cell growth, differentiation, and apoptosis is inhibited, leading to the inhibition of tumor growth and the reduction of inflammation in autoimmune diseases.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, N-(3-chlorobenzyl)-3-methoxybenzamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, N-(3-chlorobenzyl)-3-methoxybenzamide reduces inflammation and joint damage by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorobenzyl)-3-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the JAK/STAT pathway, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential therapeutic applications in various diseases. However, N-(3-chlorobenzyl)-3-methoxybenzamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
N-(3-chlorobenzyl)-3-methoxybenzamide has significant potential for future research and development. Some of the future directions for N-(3-chlorobenzyl)-3-methoxybenzamide include the development of more potent and selective inhibitors of the JAK/STAT pathway, the investigation of the role of N-(3-chlorobenzyl)-3-methoxybenzamide in other diseases, and the development of novel drug delivery systems to improve its solubility and bioavailability.
Conclusion
In conclusion, N-(3-chlorobenzyl)-3-methoxybenzamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. N-(3-chlorobenzyl)-3-methoxybenzamide selectively targets the JAK/STAT pathway, which plays a crucial role in the regulation of various cellular processes. N-(3-chlorobenzyl)-3-methoxybenzamide has been shown to have potential therapeutic applications in cancer, rheumatoid arthritis, and psoriasis. However, further research is needed to fully understand the potential of N-(3-chlorobenzyl)-3-methoxybenzamide and to develop more potent and selective inhibitors of the JAK/STAT pathway.
Méthodes De Synthèse
The synthesis of N-(3-chlorobenzyl)-3-methoxybenzamide involves a multi-step process that includes the reaction of 3-chlorobenzylamine with 3-methoxybenzoyl chloride in the presence of a base to yield N-(3-chlorobenzyl)-3-methoxybenzamide. The purity of the synthesized compound can be verified by various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and psoriasis. In cancer, N-(3-chlorobenzyl)-3-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the JAK/STAT pathway. This pathway is frequently dysregulated in cancer, leading to the activation of oncogenic signaling pathways and promoting tumor growth. N-(3-chlorobenzyl)-3-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising therapeutic agent for cancer treatment.
In rheumatoid arthritis, N-(3-chlorobenzyl)-3-methoxybenzamide has been shown to reduce inflammation and joint damage by inhibiting the JAK/STAT pathway. This pathway plays a critical role in the immune response and is frequently dysregulated in autoimmune diseases such as rheumatoid arthritis. N-(3-chlorobenzyl)-3-methoxybenzamide has also been shown to reduce the severity of psoriasis by inhibiting the JAK/STAT pathway, which is involved in the pathogenesis of this disease.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-3-5-12(9-14)15(18)17-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLVOYMXCWRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)

![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)